molecular formula C23H22ClN5O B3003475 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine CAS No. 1111417-76-5

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B3003475
CAS No.: 1111417-76-5
M. Wt: 419.91
InChI Key: WEVWUQRMLAQLSC-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the methoxyphenyl group: This is typically done through a coupling reaction, where the methoxyphenyl group is attached to the piperazine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its unique structure, it may be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives. Similar compounds include:

    Pyrazolo[1,5-a]pyrimidines: Known for their fluorescence properties and applications in materials science.

    Pyrazolo[3,4-d]pyrimidines: Investigated for their potential as CDK2 inhibitors in cancer treatment.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Studied for their biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-30-20-8-6-19(7-9-20)27-12-14-28(15-13-27)23-22-16-21(26-29(22)11-10-25-23)17-2-4-18(24)5-3-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVWUQRMLAQLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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